6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with pyrido[2,3-d]pyrimidine scaffolds, such as CDK2 inhibitors, often target tumor cells in a selective manner . They are designed to interact with specific proteins or enzymes in the body, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Mode of Action
These compounds typically work by inhibiting the activity of their target proteins or enzymes. For instance, CDK2 inhibitors prevent the action of CDK2, a protein involved in cell division. This can halt the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 can affect multiple biochemical pathways related to cell growth and division. This can lead to the arrest of the cell cycle, apoptosis (programmed cell death), and ultimately, the reduction of tumor growth .
Result of Action
The ultimate result of the compound’s action would be the inhibition of cell proliferation, particularly in cancer cells. This could potentially lead to a decrease in tumor size and the prevention of metastasis .
Properties
IUPAC Name |
6-ethyl-1,3-dimethyl-5-(4-phenoxyanilino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-4-15-14-24-21-19(22(28)27(3)23(29)26(21)2)20(15)25-16-10-12-18(13-11-16)30-17-8-6-5-7-9-17/h5-14H,4H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKSGERRQWGHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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